molecular formula C4H11N3O B14504972 N,1,2-Trimethylhydrazine-1-carboxamide CAS No. 62917-66-2

N,1,2-Trimethylhydrazine-1-carboxamide

Cat. No.: B14504972
CAS No.: 62917-66-2
M. Wt: 117.15 g/mol
InChI Key: NEDAXSVASAYYHF-UHFFFAOYSA-N
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Description

N,1,2-Trimethylhydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a carboxamide group attached to a hydrazine moiety, with three methyl groups substituting the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,2-Trimethylhydrazine-1-carboxamide typically involves the reaction of hydrazine derivatives with carboxylic acid derivatives. One common method is the amidation of carboxylic acids with hydrazine derivatives under catalytic or non-catalytic conditions . The reaction conditions often include the use of coupling reagents or catalysts to facilitate the formation of the amide bond. For example, the catalytic use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) has been shown to result in high yields of amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,1,2-Trimethylhydrazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with lower oxidation states.

    Substitution: The methyl groups or the carboxamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized hydrazine derivatives.

Scientific Research Applications

N,1,2-Trimethylhydrazine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,1,2-Trimethylhydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,1,2-Trimethylhydrazine-1-carboxamide include other hydrazine derivatives and carboxamides, such as:

  • Hydrazine-1-carboxamide
  • N,N-Dimethylhydrazine-1-carboxamide
  • N-Methylhydrazine-1-carboxamide

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups on the hydrazine moiety can affect its interaction with molecular targets and its overall stability.

Properties

CAS No.

62917-66-2

Molecular Formula

C4H11N3O

Molecular Weight

117.15 g/mol

IUPAC Name

1,3-dimethyl-1-(methylamino)urea

InChI

InChI=1S/C4H11N3O/c1-5-4(8)7(3)6-2/h6H,1-3H3,(H,5,8)

InChI Key

NEDAXSVASAYYHF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)NC

Origin of Product

United States

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